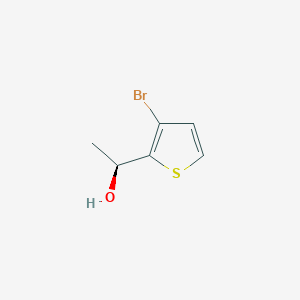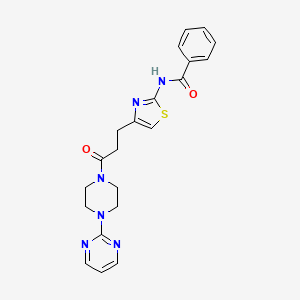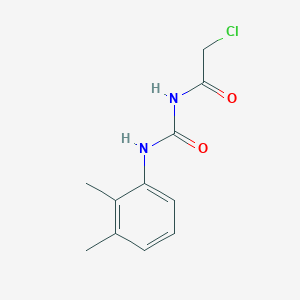
(1S)-1-(3-Bromothiophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-1-(3-Bromothiophen-2-yl)ethanol” is a chemical compound. Its CAS number is 70260-17-2 . It’s also known as 3-Bromothiophene-2-methanol .
Synthesis Analysis
3-Bromothiophene can be used as a reactant to synthesize various compounds . For example, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents .Chemical Reactions Analysis
The chemical reactions involving 3-Bromothiophene include its use in the synthesis of 3,3-Bithiophene via borylation followed by Suzuki coupling . It can also be used to synthesize 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents .Applications De Recherche Scientifique
Alcohol-Induced Apoptosis in Leydig Cells
Research on ethanol's impact on Leydig cells, a type of cell found in the testes, reveals its role in inducing apoptosis through activation of specific death-related pathways. This process involves increases in levels of bax and caspase-3 and a decrease in bcl-2 expression, suggesting a pathway through which ethanol contributes to cellular apoptosis (Jang et al., 2002).
Coordination Polymers and Magnetic Properties
The synthesis of coordination polymers using ethanol demonstrates the influence of solvent molecules on the structural and magnetic properties of these materials. Specifically, the variation in ethanol and methanol solvent leads to different magnetic behaviors in 1D coordination polymers, showcasing ethanol's role in affecting the physical properties of materials (Liu et al., 2009).
Catalytic Synthesis of Pharmaceutical Intermediates
Ethanol has been utilized in the catalytic synthesis of chiral pharmaceutical intermediates, such as (R)-2-chloro-1-(3-chlorophenyl)ethanol, highlighting its application in the production of bioactive compounds. This process, involving the asymmetric reduction catalyzed by microbial cells, underscores ethanol's utility in efficient and selective synthesis strategies (Ni et al., 2012).
Enzymatic Synthesis of Furan-Based Alcohols
The enzymatic synthesis of furan-based alcohols, employing ethanol for enantioselective acylation, illustrates its role in chemoenzymatic processes. This method highlights the potential for ethanol to facilitate the synthesis of enantiomerically enriched compounds, showcasing its application in the preparation of complex organic molecules (Hara et al., 2013).
Conversion of Ethanol to Propene
Investigations into the conversion of ethanol to propene on various catalysts reveal the potential of ethanol as a feedstock for the production of valuable chemicals. The study of different catalysts and reaction pathways underscores the versatility of ethanol in chemical synthesis and its role in the sustainable production of industrial chemicals (Iwamoto, 2015).
Safety and Hazards
3-Bromothiophene has several hazard statements including H226 - Flammable liquid and vapor, H301 - Toxic if swallowed, H310 + H330 - Fatal in contact with skin and if inhaled, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation, and H411 - Toxic to aquatic life with long lasting effects .
Propriétés
IUPAC Name |
(1S)-1-(3-bromothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQVYCULRKDZLB-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3-Bromothiophen-2-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole](/img/structure/B2585844.png)
![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)
![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)
![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)
![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)



![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)